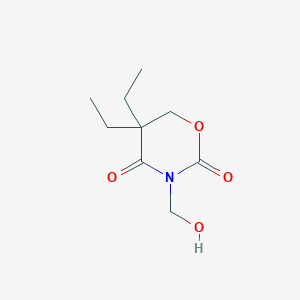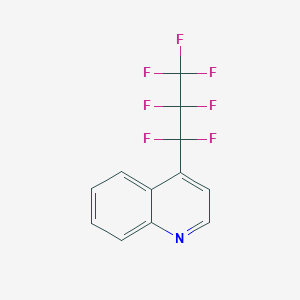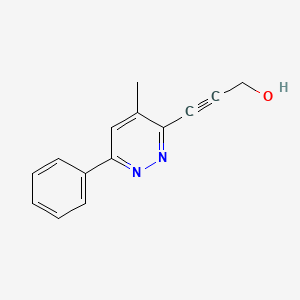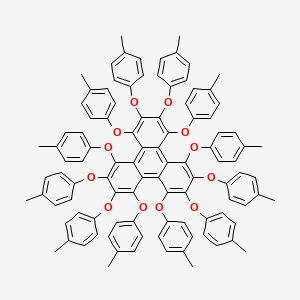
Dodecakis(4-methylphenoxy)triphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecakis(4-methylphenoxy)triphenylene is a complex organic compound belonging to the class of triphenylene derivatives. Triphenylene is a polycyclic aromatic hydrocarbon known for its discotic liquid crystalline properties, making it a significant molecule in the field of organic electronics and materials science. The addition of twelve 4-methylphenoxy groups to the triphenylene core enhances its solubility and modifies its electronic properties, making it a versatile compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecakis(4-methylphenoxy)triphenylene typically involves the following steps:
Oxidative Cyclization: The triphenylene core can be synthesized through oxidative cyclization reactions such as the Scholl reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
Dodecakis(4-methylphenoxy)triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3), ceric ammonium nitrate (CAN).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Functionalized triphenylene derivatives with various substituents.
科学研究应用
Dodecakis(4-methylphenoxy)triphenylene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
作用机制
The mechanism of action of dodecakis(4-methylphenoxy)triphenylene involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the self-assembly of the compound into ordered structures, which is crucial for its function in electronic and photonic applications. The pathways involved include the formation of columnar mesophases and the promotion of charge transport through π-stacked arrays .
相似化合物的比较
Similar Compounds
Hexakis(4-methylphenoxy)triphenylene: A similar compound with six 4-methylphenoxy groups, exhibiting similar but less pronounced properties.
Octakis(4-methylphenoxy)triphenylene: Another derivative with eight 4-methylphenoxy groups, offering intermediate properties between hexakis and dodecakis derivatives.
Uniqueness
Dodecakis(4-methylphenoxy)triphenylene is unique due to its high degree of substitution, which enhances its solubility and modifies its electronic properties more significantly than its lower-substituted counterparts. This makes it particularly suitable for applications requiring high solubility and specific electronic characteristics .
属性
CAS 编号 |
190504-59-7 |
|---|---|
分子式 |
C102H84O12 |
分子量 |
1501.7 g/mol |
IUPAC 名称 |
1,2,3,4,5,6,7,8,9,10,11,12-dodecakis(4-methylphenoxy)triphenylene |
InChI |
InChI=1S/C102H84O12/c1-61-13-37-73(38-14-61)103-91-85-86(92(104-74-39-15-62(2)16-40-74)98(110-80-51-27-68(8)28-52-80)97(91)109-79-49-25-67(7)26-50-79)88-90(96(108-78-47-23-66(6)24-48-78)102(114-84-59-35-72(12)36-60-84)101(113-83-57-33-71(11)34-58-83)94(88)106-76-43-19-64(4)20-44-76)89-87(85)93(105-75-41-17-63(3)18-42-75)99(111-81-53-29-69(9)30-54-81)100(112-82-55-31-70(10)32-56-82)95(89)107-77-45-21-65(5)22-46-77/h13-60H,1-12H3 |
InChI 键 |
AXPIQJFCQVFNBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC2=C(C(=C(C3=C4C(=C5C(=C32)C(=C(C(=C5OC6=CC=C(C=C6)C)OC7=CC=C(C=C7)C)OC8=CC=C(C=C8)C)OC9=CC=C(C=C9)C)C(=C(C(=C4OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)


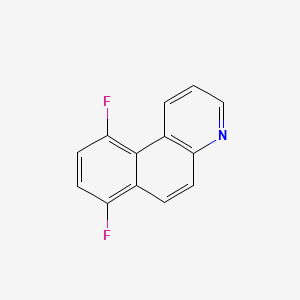

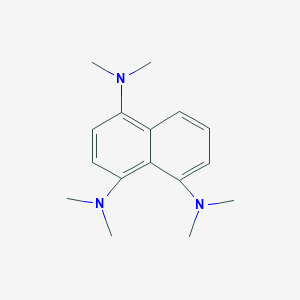
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
